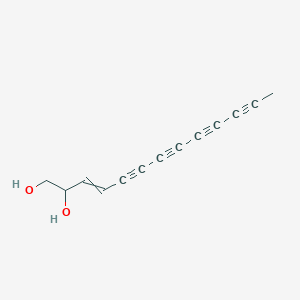
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are widely used in various industrial and medical applications. This compound is characterized by the presence of a chloroethoxy group and a cyano group attached to a prop-2-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate typically involves the reaction of 2-(2-chloroethoxy)ethanol with cyanoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacrylate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles.
Polymerization: The compound can polymerize in the presence of moisture or initiators to form long-chain polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Initiators: Such as peroxides for polymerization reactions.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Polymers: Long-chain cyanoacrylate polymers.
Hydrolysis Products: Cyanoacetic acid and 2-(2-chloroethoxy)ethanol.
Scientific Research Applications
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with specific properties.
Biology: Investigated for its potential use in bioadhesives and tissue engineering.
Medicine: Explored for its use in drug delivery systems and wound closure.
Industry: Utilized in the production of adhesives for various materials, including metals, plastics, and ceramics.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate involves the rapid polymerization of the compound in the presence of moisture. This polymerization forms strong adhesive bonds, making it useful in various applications. The molecular targets and pathways involved in its action include the interaction with moisture and the subsequent formation of long-chain polymers.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyanoacrylate
- Methyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
- Octyl 2-cyanoacrylate
Uniqueness
2-(2-Chloroethoxy)ethyl 2-cyanoprop-2-enoate is unique due to the presence of the chloroethoxy group, which imparts specific properties such as increased reactivity and potential for substitution reactions. This makes it distinct from other cyanoacrylates, which may not have such functional groups.
Properties
CAS No. |
184886-29-1 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-(2-chloroethoxy)ethyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C8H10ClNO3/c1-7(6-10)8(11)13-5-4-12-3-2-9/h1-5H2 |
InChI Key |
OWQIDIKWZUHZOA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C#N)C(=O)OCCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



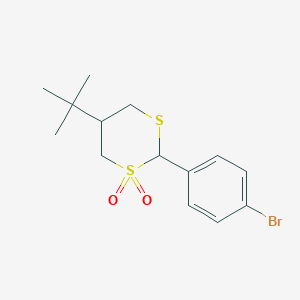
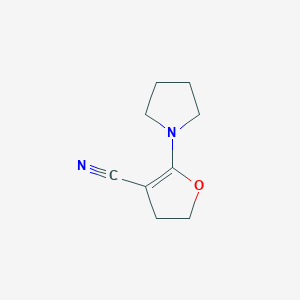
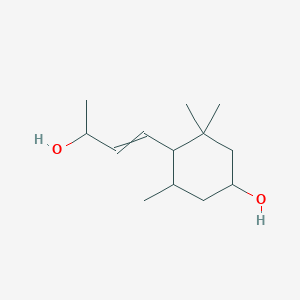
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
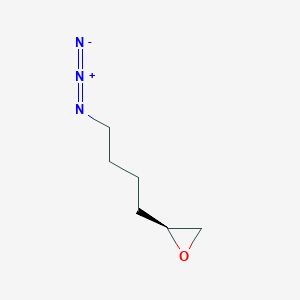
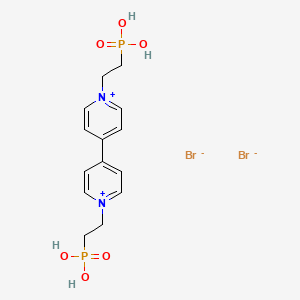

![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
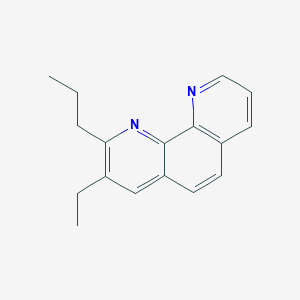
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)

![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
